molecular formula C10H14Cl3N3 B2897827 [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride CAS No. 1864058-48-9

[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride

Cat. No.: B2897827
CAS No.: 1864058-48-9
M. Wt: 282.59
InChI Key: XWGZHGYGJMMZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride (hereafter referred to as the target compound) is a benzimidazole derivative with a chloro substituent at the 5-position and a methylamine-ethyl side chain at the 2-position. Its molecular formula is C₁₀H₁₂ClN₃·2HCl, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments . Key structural features include:

  • 5-chloro substitution on the benzimidazole ring, contributing to electron-withdrawing effects.
  • Dihydrochloride counterions, improving stability and bioavailability.

Predicted physicochemical properties include a collision cross-section (CCS) of 142.7 Ų for the [M+H]+ adduct, suggesting a compact molecular geometry .

Properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10;;/h3-6,12H,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGZHGYGJMMZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Cl)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-48-9
Record name [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Nucleophilic Substitution Reaction: Starting from 5-chloro-1H-1,3-benzodiazole, the compound can be synthesized by reacting it with ethylamine in the presence of a suitable base, followed by methylation using methyl iodide.

  • Reductive Amination: Another method involves the reductive amination of 5-chloro-1H-1,3-benzodiazole-2-carbaldehyde with methylamine, followed by reduction using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines and secondary amines.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is investigated for its potential therapeutic uses in treating various diseases.

  • Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

The target compound is compared to benzimidazole derivatives with substitutions at the 5-position and modifications to the side chain (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position) Side Chain Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-chloro (benzimidazole) Ethyl-methylamine C₁₀H₁₂ClN₃·2HCl 275.6 (free base: 209.7) Predicted CCS: 142.7 Ų
1-(5-Methoxy-1H-benzodiazol-2-yl)methanamine dihydrochloride 5-methoxy Methanamine C₉H₁₁Cl₂N₃O 248.1 Enhanced solubility due to methoxy group
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride 5-fluoro Methanamine C₈H₁₀Cl₂FN₃ 238.1 Fluorine’s electronegativity may improve metabolic stability
2-(5-Chloro-1H-benzodiazol-1-yl)ethan-1-amine dihydrochloride 5-chloro (1-yl isomer) Ethylamine C₉H₁₁Cl₂N₃ 238.1 1-yl substitution alters ring electronics and binding interactions
Key Observations:
  • Substituent Effects :
    • Chloro (target compound): Electron-withdrawing, increases lipophilicity (logP ~2.1 estimated).
    • Methoxy (C₉H₁₁Cl₂N₃O ): Electron-donating, improves water solubility but reduces membrane permeability.
    • Fluoro (C₈H₁₀Cl₂FN₃ ): Balances electronegativity and metabolic stability, common in drug design.
  • Side Chain Modifications :
    • Ethyl-methylamine (target compound): Offers flexibility and moderate basicity (pKa ~8.5 estimated).
    • Methanamine (C₉H₁₁Cl₂N₃O ): Shorter chain may limit steric interactions in binding pockets.

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data
Compound Melting Point (°C) IR (cm⁻¹) ^1H-NMR (δ, ppm) Mass Spec (m/z)
Target Compound N/A N/A N/A [M+H]+: 210.08
Benzimidazolamine derivative 108 3429 (N-H), 1639 (C=N) δ 2.40 (CH₃), 6.85–7.32 (Ar-H) 181 (M⁺)
1-(5-Methoxy-1H-benzodiazol-2-yl)ethan-1-amine dihydrochloride N/A N/A N/A [M+H]+: 242.09 (estimated)
  • Spectral Gaps : The target compound lacks experimental spectral data, unlike the benzimidazolamine derivative in , which shows characteristic N-H and C=N stretches in IR and aromatic proton signals in NMR .

Biological Activity

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride, a compound with the CAS number 1269288-39-2, is a derivative of benzodiazole known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14Cl3N3
  • Molecular Weight : 268.57 g/mol
  • Structure : The compound features a benzodiazole ring substituted with a chloro group and an ethyl(methyl)amine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural similarity to other benzodiazole derivatives suggests potential applications in pharmacology, particularly in oncology and neurology.

Biological Activity

Research indicates that compounds similar to 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride exhibit significant activity against specific kinases involved in cancer progression:

  • Inhibition of Kinases : Studies have shown that related benzodiazole derivatives can inhibit Src family kinases (SFKs), which are implicated in tumor growth and metastasis. For instance, AZD0530, a similar compound, demonstrated potent inhibition of c-Src and Abl kinases at low nanomolar concentrations, leading to reduced tumor growth in preclinical models .
  • Anticancer Properties : In vivo studies suggest that compounds with similar structures can significantly inhibit tumor growth in xenograft models. For example, AZD0530 led to increased survival rates in aggressive cancer models when administered orally .

Case Studies and Research Findings

StudyCompoundFindings
1AZD0530Inhibits c-Src and Abl kinases; reduces tumor growth in xenograft models; enhances survival in pancreatic cancer models .
2Related BenzodiazolesShowed selective inhibition of SFKs over other kinases; effective in reducing cell proliferation in cancer cell lines .

Safety and Toxicology

Safety profiles for 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride are still under investigation. However, related compounds have demonstrated manageable toxicity profiles in preclinical studies. Hazard statements for similar compounds indicate potential risks such as irritation and respiratory issues upon exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.